molecular formula C19H18N4O4S3 B10946490 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10946490
M. Wt: 462.6 g/mol
InChI Key: JKSGJOGGZPWNTE-UHFFFAOYSA-N
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Description

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thia-azabicyclo octene structure, and a carboxylic acid group

Preparation Methods

The synthesis of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by cyclization to form the thiadiazole ring

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the thia-azabicyclo octene structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.

Scientific Research Applications

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as 5-METHYL-1,3,4-THIADIAZOL-2-OL and 2-BROMO-5-METHYL-1,3,4-THIADIAZOLE Compared to these compounds, 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENYLACETYL)AMINO]-5-THIA-1-AZABICYCLO[42

Properties

Molecular Formula

C19H18N4O4S3

Molecular Weight

462.6 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H18N4O4S3/c1-10-21-22-19(30-10)29-9-12-8-28-17-14(16(25)23(17)15(12)18(26)27)20-13(24)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,20,24)(H,26,27)

InChI Key

JKSGJOGGZPWNTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)O

Origin of Product

United States

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